![molecular formula C23H19N3OS2 B304286 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenothiazine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has several biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One direction is to further elucidate its mechanism of action and identify specific signaling pathways that it modulates. Another direction is to investigate its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-(10H-phenothiazin-10-ylcarbonyl)thiophene-3-carboxylic acid with isopropylamine and 2-bromo-3-chloropyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to have potential therapeutic applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
|---|---|
Molekularformel |
C23H19N3OS2 |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C23H19N3OS2/c1-13(2)15-12-11-14-20(24)21(29-22(14)25-15)23(27)26-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)26/h3-13H,24H2,1-2H3 |
InChI-Schlüssel |
BXNANIJLGQHPOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





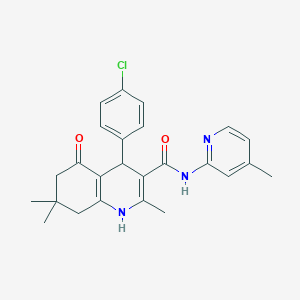

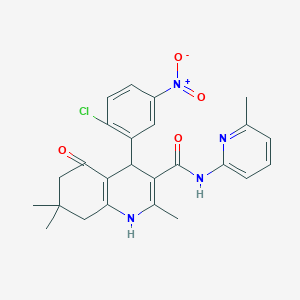

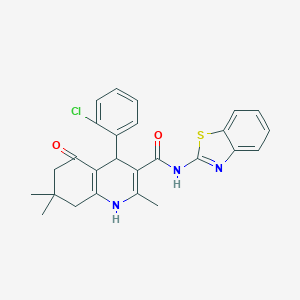
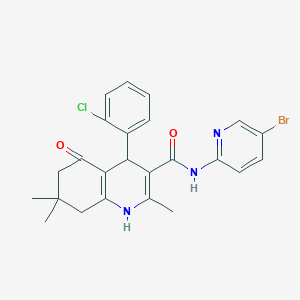
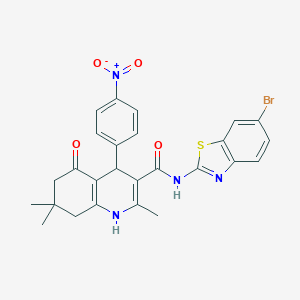

![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)


